1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
Description
The compound 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one (hereafter referred to as Compound A) is a quinolin-4(1H)-one derivative with a complex substitution pattern. Key structural features include:
- Butyl group at the N1 position.
- 3,5-Dimethylphenyl sulfonyl group at the C3 position.
- 6-Fluoro substituent.
- 4-Methylpiperidin-1-yl group at the C7 position.
Its structural complexity necessitates comparisons with analogues to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-5-6-9-30-17-26(34(32,33)21-13-19(3)12-20(4)14-21)27(31)22-15-23(28)25(16-24(22)30)29-10-7-18(2)8-11-29/h12-18H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCURZXDCYVKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one, a quinoline derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a complex structure that includes a quinoline core, a sulfonyl group, and a piperidine moiety, which contribute to its diverse biological effects.
- Molecular Formula : C27H33FN2O3S
- Molecular Weight : 484.6 g/mol
- CAS Number : 931931-97-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Notably, it has been suggested to act as a kinase inhibitor , which may provide therapeutic benefits in the treatment of cancers and other diseases linked to abnormal kinase activity.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. The mechanism involves:
- Activation of caspases (caspase-3 and caspase-9)
- Increased Bax/Bcl-2 ratio, promoting cell death pathways .
In vivo studies using human cancer xenograft models have shown that the compound effectively delays tumor growth without significant toxicity to the host organism .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies report moderate activity against certain Gram-positive bacteria, suggesting potential as an antimicrobial agent. Further research is needed to elucidate its efficacy against a broader range of bacterial strains and to determine the underlying mechanisms of action.
Data Tables
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the compound's effects on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and promoted apoptotic markers such as TUNEL staining .
Case Study 2: Antibacterial Properties
In another study documented in Bioorganic & Medicinal Chemistry Letters, the compound was tested against several bacterial strains. While it showed promising results against some Gram-positive bacteria, further investigations are required to optimize its structure for enhanced antibacterial activity.
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Crystallography Tools : Structural analyses of such compounds often rely on programs like SHELX for small-molecule refinement and CCP4 for macromolecular crystallography . These tools enable precise determination of substituent conformations, critical for SAR studies.
- Synthetic Challenges : The sulfonyl and piperidinyl groups in Compound A require regioselective synthesis, as seen in analogues like Compound B , where methoxy and dimethyl groups demand orthogonal protection strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
